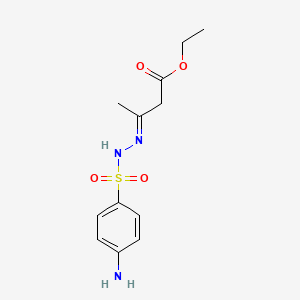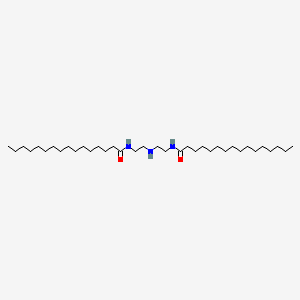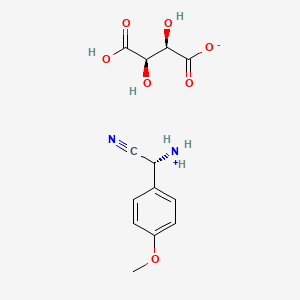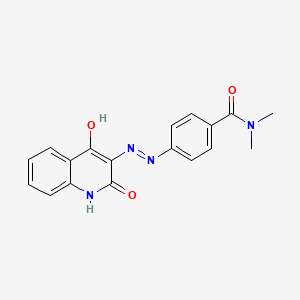
Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE is a synthetic azo dye compound with the molecular formula C13H6Cl2N2Na2O6S and a molecular weight of 435.10 g/mol. It is known for its vibrant color and is used in various industrial applications, including as a dye and in scientific research.
Métodos De Preparación
The synthesis of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves the diazotization of 4-amino-2,5-dichlorobenzenesulfonic acid followed by coupling with 2-hydroxybenzoic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonate.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines under reductive conditions.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones under oxidative conditions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves its interaction with molecular targets through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Similar compounds include:
DISODIUM 4-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]BENZOATE: Similar structure but with a benzoate group instead of a salicylate group.
DISODIUM 5-[(2,4-DICHLORO-5-SULFONATOPHENYL)AZO]SALICYLATE: Similar structure but with different chlorine substitution pattern.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Propiedades
Número CAS |
6527-54-4 |
|---|---|
Fórmula molecular |
C13H6Cl2N2Na2O6S |
Peso molecular |
435.1 g/mol |
Nombre IUPAC |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H8Cl2N2O6S.2Na/c14-8-5-12(24(21,22)23)9(15)4-10(8)17-16-6-1-2-11(18)7(3-6)13(19)20;;/h1-5,18H,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
LJGATWRPRZTBOX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C(=O)O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


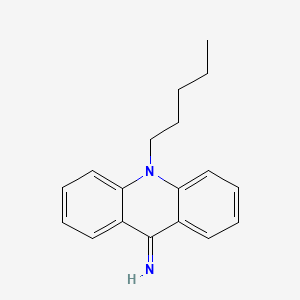


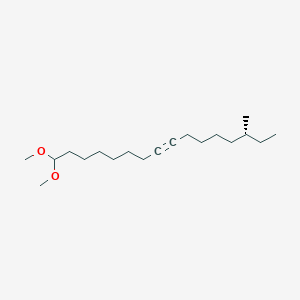

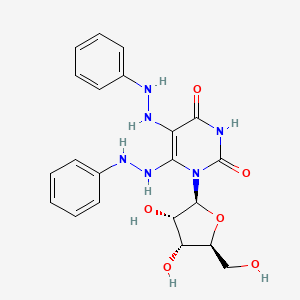
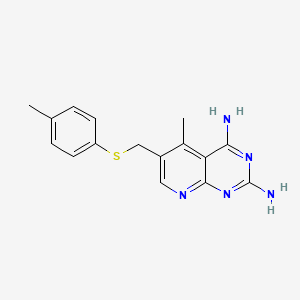

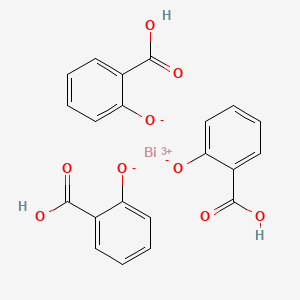
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
